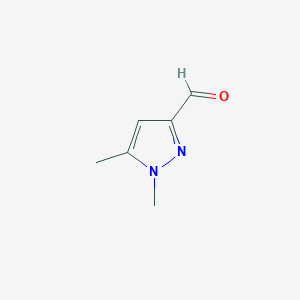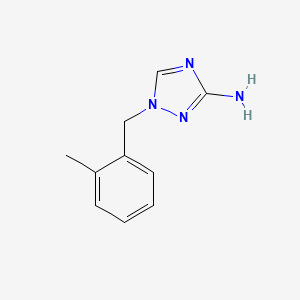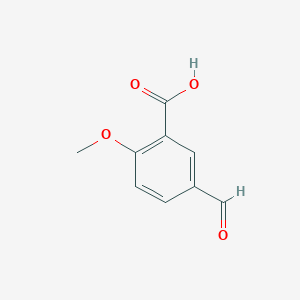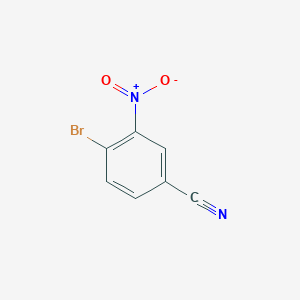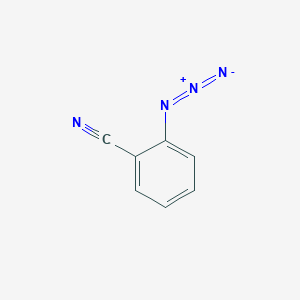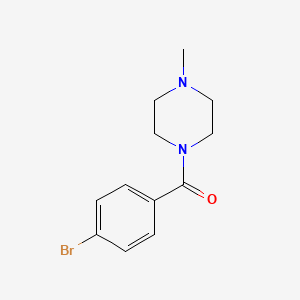
4-乙酰基苯甲醛
描述
4-Acetylbenzaldehyde is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. It is known for its ability to undergo selective reduction reactions and participate in the formation of complex molecular structures.
Synthesis Analysis
The synthesis of derivatives of 4-Acetylbenzaldehyde has been explored using sodium bisulfite as a protective reagent combined with solid supports. This method allows for the selective reduction of the aldehyde group to form 4-(1-hydroxyethyl)benzaldehyde. The process involves the protection of the formyl group by the addition of sodium bisulfite, followed by the supported adduct being selectively reduced with diborane .
Molecular Structure Analysis
The molecular structure of a related compound, 4-acetamidobenzaldehyde 4-nitrophenylhydrazone, has been analyzed, revealing a planar configuration with slight deviations. The dihedral angle between the benzene rings is small, indicating a nearly coplanar arrangement. The compound exhibits an E conformation around the C=N bond. The presence of hydrogen bonding, such as amide-H···O-nitro and hydrazine-H···O-amide, contributes to the formation of two-dimensional zigzag arrays, which further assemble into a doubly interpenetrated network .
Chemical Reactions Analysis
The chemical reactivity of 4-Acetylbenzaldehyde is highlighted by its ability to form complex structures through hydrogen bonding. The interactions lead to the creation of supramolecular arrays and interpenetrated networks, as seen in the case of 4-acetamidobenzaldehyde 4-nitrophenylhydrazone. These structures are stabilized by C–H···O interactions and are significant in the context of crystal engineering and design of new materials .
Physical and Chemical Properties Analysis
While the provided data does not include specific physical and chemical properties of 4-Acetylbenzaldehyde, the studies suggest that its derivatives can crystallize in the monoclinic space group and form extensive hydrogen-bonded networks. These properties are crucial for understanding the compound's behavior in various chemical environments and its potential applications in the development of new materials and chemical processes .
科学研究应用
化学选择性合成
一种创新的化学选择性合成技术利用了 4-乙酰基苯甲醛。通过优化填充床反应器中的试剂停留时间,实现了 4-乙酰基苯甲醛的选择性保护,从而获得了所需产物的高收率和高纯度,如 (Wiles, Watts, & Haswell, 2007) 中所展示的。
溶液热力学
4-乙酰基苯甲醛在各种有机溶剂中的溶解度和溶液热力学已得到广泛研究。这些研究为优化溴化过程的纯化过程和条件提供了至关重要的数据 (Wang, Xu, & Xu, 2017)。
光形成研究
已经探索了 4-乙酰基苯甲醛在某些溶剂中的光异构化。这项研究揭示了对 4-乙酰基苯甲醛的光化学行为及其异构化途径的宝贵见解,有助于更深入地理解其光化学性质 (Fröbel, Buschhaus, Villnow, Weingart, & Gilch, 2015)。
选择性还原研究
已经对使用环保试剂将 4-乙酰基苯甲醛选择性还原为醇进行了研究。这项研究突出了 4-乙酰基苯甲醛在绿色化学应用中的潜力 (Li, Mi, Guo, Ruan, Guo, Ma, & Chen, 2021)。
微生物生产研究
已经对使用 4-乙酰基苯甲醛微生物产生某些化合物的过程进行了研究。这项研究对于理解 4-乙酰基苯甲醛在生物技术应用中的作用非常重要 (Feron, Mauvais, Martin, Sémon, & Blin-Perrin, 2007)。
光解和自由基反应
研究 4-乙酰基苯甲醛的光解和与自由基的反应可以深入了解其大气行为和潜在的环境影响。这项研究对于理解 4-乙酰基苯甲醛等化合物的大气化学至关重要 (Wang, Arey, & Atkinson, 2006)。
有机催化应用
4-乙酰基苯甲醛已用于有机催化实验,展示了其在合成化学教育和研究中的实用性 (Wade & Walsh, 2011)。
作用机制
Mode of Action
It’s known that aldehydes can undergo nucleophilic substitution reactions at the benzylic position . This suggests that 4-Acetylbenzaldehyde may interact with its targets through similar mechanisms.
Biochemical Pathways
The compound can undergo reactions at the benzylic position, which could potentially influence various biochemical pathways .
Result of Action
Given its potential to undergo reactions at the benzylic position, it may cause changes in the structure and function of target molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Acetylbenzaldehyde. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with target molecules .
属性
IUPAC Name |
4-acetylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFKRVMXIVSARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188115 | |
| Record name | Benzaldehyde, 4-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylbenzaldehyde | |
CAS RN |
3457-45-2 | |
| Record name | Benzaldehyde, 4-acetyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the challenges in selectively reducing 4-acetylbenzaldehyde, and how have researchers addressed them?
A1: 4-acetylbenzaldehyde presents a challenge for selective reduction due to the presence of both aldehyde and ketone functional groups. Researchers have explored several strategies to selectively reduce one group over the other. One approach involves using a combination of protective groups and solid supports. For instance, the formyl group of 4-acetylbenzaldehyde can be selectively protected by reacting it with sodium bisulfite. [] This adduct can then be supported on silica gel, allowing for selective reduction of the ketone group to 4-(1-hydroxyethyl)benzaldehyde using diborane. [] Another approach utilizes selective reducing agents like potassium triborohydride (KB3H8), which exhibits good selectivity for the reduction of aldehydes over ketones. [] This selectivity allows for the preferential reduction of the aldehyde group in 4-acetylbenzaldehyde, even in the presence of a ketone. []
Q2: How can we control the selectivity of acetal formation in 4-acetylbenzaldehyde?
A2: The selectivity of acetal formation in 4-acetylbenzaldehyde can be controlled by carefully choosing the reaction conditions and catalysts. Tetrafluoroboric acid adsorbed on silica gel (HBF4-SiO2) has been shown to be an effective catalyst for the selective protection of aldehydes and ketones as acetals and ketals. [] In the case of 4-acetylbenzaldehyde, this catalyst allows for exclusive acetal formation of the aldehyde carbonyl group, even in the presence of the ketone group. [] This selectivity is attributed to the higher electrophilicity of the aldehyde carbonyl group compared to the ketone carbonyl group.
Q3: Can vibrational strong coupling (VSC) be used to control chemical reactions involving 4-acetylbenzaldehyde?
A3: Yes, recent research has demonstrated the potential of VSC to control site-selective reactions in molecules like 4-acetylbenzaldehyde. [] By placing the molecule inside a Fabry-Perot (FP) cavity, researchers can achieve VSC between the molecule's vibrational modes and the resonant cavity photons. This coupling can modify the energy landscape of the molecule and influence its reactivity. For example, researchers achieved site-selective reduction of the ketone group in 4-acetylbenzaldehyde by tuning the FP cavity to maximize VSC with the ketone carbonyl stretch vibration. [] This approach highlights the potential of VSC as a tool for controlling chemical reactions with high precision.
Q4: What are some alternative protecting groups for selective modifications of 4-acetylbenzaldehyde?
A4: Besides sodium bisulfite, Girard’s reagents have been successfully utilized as protecting groups for carbonyl compounds like 4-acetylbenzaldehyde. [] These reagents form water-soluble hydrazones with carbonyl compounds, allowing for their separation from other reaction components. This approach enabled the selective protection of the ketone group in 4-acetylbenzaldehyde, leading to the synthesis of 1-(4-formylphenyl)ethanol after reduction and hydrolysis. [] This example demonstrates the versatility of different protecting groups for achieving desired selectivity in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









